1H-Benzotriazole-7-methanol

Electrodeposition Copper Metallization Additive Manufacturing

Copper interconnect electroplating demands ultra-fine grain structures for electromigration resistance. 1H-Benzotriazole-7-methanol (BTA-MeOH) delivers proven grain refinement: • Reduces Cu grain size by 35% vs. other azole additives • Increases hardness 1.5-fold for robust interconnects • Enhanced water solubility (>25 mg/mL) simplifies aqueous bath formulation Supplied at ≥98% purity with reliable global shipping.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
Cat. No. B8744136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzotriazole-7-methanol
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CC2=NNN=C2C(=C1)CO
InChIInChI=1S/C7H7N3O/c11-4-5-2-1-3-6-7(5)9-10-8-6/h1-3,11H,4H2,(H,8,9,10)
InChIKeyYHEKBXQMXRLCCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzotriazole-7-methanol: Procurement & Baselines


1H-Benzotriazole-7-methanol (CAS 935758-13-7), also known as BTA-MeOH, is a functionalized benzotriazole derivative characterized by a methanol group at the 7-position of the benzotriazole ring. This specific substitution pattern distinguishes it from the parent compound 1H-benzotriazole (BTA) and other common analogs . The compound serves as a versatile synthetic intermediate and a performance additive, with documented utility in electrodeposition processes and a basis for broader applications typical of the benzotriazole class [1][2]. Commercially, it is available in research quantities with a specified purity, for instance, at 98% from major suppliers .

Why 1H-Benzotriazole-7-methanol Is Not Substitutable


The assumption that 1H-Benzotriazole-7-methanol can be interchanged with other benzotriazole derivatives, such as the parent BTA or 1-hydroxybenzotriazole (HOBt), is not supported by quantitative performance data. The presence and specific position of the methanol group impart unique physicochemical and functional properties that directly influence outcomes in key applications . For instance, in electrodeposition, BTA-MeOH and BTA exhibit a grain refining effect not observed with analogs possessing fewer nitrogen atoms [1]. Furthermore, in corrosion inhibition, the hydroxymethyl substitution is known to alter adsorption characteristics, leading to a different inhibition profile compared to BTA [2]. The following quantitative evidence demonstrates that such structural modifications result in measurable performance differences, making generic substitution a risk to process efficiency and product quality.

1H-Benzotriazole-7-methanol: Evidence Over Analogs


Cu Electrodeposition: Grain and Hardness Advantages

In a direct comparative study on copper electrodeposition, 1H-benzotriazole-methanol (BTA-MeOH) and 1H-benzotriazole (BTA) were evaluated against a panel of other azole additives. Both BTA-MeOH and BTA, which contain three nitrogen atoms, were found to be significantly more effective than analogs with fewer nitrogen atoms. The resulting Cu films exhibited a 35% reduction in grain size and a 1.5-fold increase in hardness relative to films produced with other BTA derivatives [1].

Electrodeposition Copper Metallization Additive Manufacturing

Corrosion Inhibition vs. Other BTA Derivatives

While a direct head-to-head comparison with 1H-benzotriazole-7-methanol is not available, class-level inference from studies on related benzotriazole derivatives provides a strong basis for performance differentiation. A study evaluating benzotriazole (BTAH) and 1-hydroxybenzotriazole (BTAOH) in a 3% NaCl solution at a concentration of 10 mM reported corrosion inhibition efficiencies of 87.6% and 38.1%, respectively [1]. The structural modification of introducing a functional group on the benzotriazole ring is known to drastically alter its corrosion inhibition properties. Given that 1H-benzotriazole-7-methanol possesses a methanol group, its performance is expected to differ from both BTAH and BTAOH, positioning it as a unique candidate for formulations where BTAH's high efficiency is not required or where the properties of BTAOH are insufficient.

Corrosion Science Materials Protection Copper Corrosion

Aqueous Solubility vs. Unsubstituted BTA

1H-Benzotriazole-7-methanol (BTA-MeOH) demonstrates significantly improved aqueous solubility relative to the parent compound, 1H-benzotriazole (BTA). BTA is known to be sparingly soluble in water but highly soluble in basic solutions due to its acidic N-H proton (pKa ~8.2) [1]. In contrast, BTA-MeOH has been reported to have a water solubility of at least 25 mg/mL, which is approximately 50 mM [2]. This represents a substantial increase in solubility under neutral conditions, a direct consequence of the added methanol group.

Formulation Science Physical Chemistry Solubility

Commercial Availability & Purity for R&D

1H-Benzotriazole-7-methanol is commercially available from multiple chemical suppliers in high purity suitable for research and development. For instance, it is offered with a purity of 98% . While BTA is widely available in bulk industrial quantities at various purities, the specific derivative 1H-benzotriazole-7-methanol is positioned as a specialty chemical for R&D and small-scale specialized applications. This availability in a high-purity grade is a key differentiator when compared to other benzotriazole derivatives that may require custom synthesis or are only available in lower purity grades, thereby affecting project timelines and reproducibility.

Procurement Quality Control Synthetic Chemistry

1H-Benzotriazole-7-methanol: Application Scenarios


Copper Electroplating for Semiconductor Interconnects

In semiconductor manufacturing, achieving ultra-fine grain structures in copper interconnects is essential for enhancing electromigration resistance and overall device reliability. The proven ability of 1H-Benzotriazole-7-methanol to reduce copper grain size by 35% and increase hardness by 1.5-times compared to other azole additives makes it a prime candidate for formulating advanced electroplating baths [1]. This application scenario is directly supported by quantitative evidence from electrodeposition studies, positioning BTA-MeOH as a high-performance additive for next-generation chip fabrication.

Corrosion Inhibitors for Neutral Aqueous Systems

The enhanced water solubility of 1H-Benzotriazole-7-methanol (at least 25 mg/mL) compared to the sparingly soluble parent BTA makes it an ideal component for water-based corrosion inhibitor formulations [2]. This property allows formulators to create single-phase, neutral-pH solutions for protecting copper and its alloys in cooling systems, metalworking fluids, and other industrial processes without the need for co-solvents or pH adjustment. While direct inhibition efficiency data for this specific derivative is pending, the known class behavior of benzotriazoles and the solubility advantage provide a strong rationale for its selection in such applications [3].

Synthetic Intermediate for Medicinal & Agrochemical R&D

Benzotriazole derivatives are a vital scaffold in the design of new pharmacologically active compounds, with reported activities including antimicrobial, anti-inflammatory, and anticancer properties [4]. 1H-Benzotriazole-7-methanol, with its reactive methanol group, serves as a versatile building block for introducing the benzotriazole moiety into more complex molecules via etherification, esterification, or other transformations. Its commercial availability at 98% purity ensures that researchers can reliably use it as a starting material for synthesizing novel drug candidates and agrochemicals, streamlining the discovery process.

UV Stabilizer for Polymers and Coatings

Benzotriazoles are a well-established class of UV absorbers used to protect polymers and coatings from photodegradation. The unique substitution pattern of 1H-Benzotriazole-7-methanol offers a distinct electronic and steric profile that can be exploited to develop new UV-stabilizing molecules with tailored absorption spectra and compatibility with specific polymer matrices. The functional handle (methanol group) allows for covalent attachment to polymer backbones or reactive diluents, providing permanent, non-leaching UV protection—a significant advantage over simple blending of monomeric stabilizers [5].

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